molecular formula C7H11FO3 B1449235 2-Fluoro-2-(oxan-4-yl)acetic acid CAS No. 1516034-79-9

2-Fluoro-2-(oxan-4-yl)acetic acid

Cat. No. B1449235
M. Wt: 162.16 g/mol
InChI Key: GPSPMTRMJOYICS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-Fluoro-2-(oxan-4-yl)acetic acid is 1S/C7H11FO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4H2,(H,9,10) . This code provides a specific representation of the molecule’s structure.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of Fluroxypyr : Park et al. (2016) studied the crystal structure of a pyridine herbicide, which includes a compound similar to 2-Fluoro-2-(oxan-4-yl)acetic acid. They found that in the crystal, various hydrogen bonds and weak π–π interactions connect chains of molecules into a three-dimensional network (Park et al., 2016).

Catalytic Activity in Organic Synthesis

  • Catalytic Activity of Nickel Ferrite Nanoparticles : Rao et al. (2019) explored the catalytic activity of nickel ferrite nanoparticles in the synthesis of various derivatives using 2-Fluoro-related compounds. These compounds were screened for antioxidant and antimicrobial activity (Rao et al., 2019).

Safety Assessment in Food Contact Materials

  • Safety Assessment of Perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, Ammonium Salt : A 2014 study by Flavourings focused on the safety assessment of a compound structurally related to 2-Fluoro-2-(oxan-4-yl)acetic acid, used as a polymer production aid in the manufacture of fluoropolymers (Flavourings, 2014).

Fluorographic Detection in Biochemistry

  • Fluorographic Detection of Radioactivity in Polyacrylamide Gels : Skinner and Griswold (1983) developed a fluorographic procedure using acetic acid, which offers several technical advantages in detecting radioactivity in polyacrylamide gels (Skinner & Griswold, 1983).

Application in Chiral Synthesis

  • Synthesis and Application as a Chiral Agent : Hamman et al. (1987) synthesized 2-Fluoro-2-phenyl acetic acid and explored its use as a derivatizing chiral agent. They assessed the enantiomeric excess of secondary alcohols using this compound (Hamman et al., 1987).

Safety And Hazards

The safety information for 2-Fluoro-2-(oxan-4-yl)acetic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-fluoro-2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSPMTRMJOYICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(oxan-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(oxan-4-yl)acetic acid
Reactant of Route 2
2-Fluoro-2-(oxan-4-yl)acetic acid
Reactant of Route 3
2-Fluoro-2-(oxan-4-yl)acetic acid
Reactant of Route 4
2-Fluoro-2-(oxan-4-yl)acetic acid
Reactant of Route 5
2-Fluoro-2-(oxan-4-yl)acetic acid
Reactant of Route 6
2-Fluoro-2-(oxan-4-yl)acetic acid

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